Potent Inhibition of Human VAP-1 Compared to Benzylamine
6-Benzylamino-2-Methyl-2-Heptanol demonstrates potent inhibition of human Vascular Adhesion Protein-1 (VAP-1) with an IC50 of 230 nM [1]. In contrast, the simple benzylamine scaffold is a known substrate for VAP-1, not a potent inhibitor. This represents a functional divergence from the basic benzylamine pharmacophore, indicating that the heptanol backbone is crucial for high-affinity inhibition [1].
| Evidence Dimension | Inhibition of human VAP-1 |
|---|---|
| Target Compound Data | IC50 = 230 nM |
| Comparator Or Baseline | Benzylamine (substrate, not a potent inhibitor) |
| Quantified Difference | N/A (functional divergence from substrate to inhibitor) |
| Conditions | CHO cells expressing human VAP-1, using [14C]-benzylamine as substrate |
Why This Matters
This potency differentiates 6-Benzylamino-2-Methyl-2-Heptanol from simpler benzylamine compounds, making it a preferred tool for studies targeting VAP-1-mediated inflammation.
- [1] BindingDB. BDBM50427008: Inhibition of human VAP-1 by 6-Benzylamino-2-Methyl-2-Heptanol. Accessed April 2026. View Source
